N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
N-[(3-Chlorophenyl)methyl]-3-[(4-Chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by dual chlorophenylmethyl substituents and a sulfanylidene-oxo functionalized core. The compound’s structural complexity, including the 7-carboxamide moiety, suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatics .
Properties
Molecular Formula |
C23H17Cl2N3O2S |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H17Cl2N3O2S/c24-17-7-4-14(5-8-17)13-28-22(30)19-9-6-16(11-20(19)27-23(28)31)21(29)26-12-15-2-1-3-18(25)10-15/h1-11H,12-13H2,(H,26,29)(H,27,31) |
InChI Key |
TZUDGUFRUGGZJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through Friedel-Crafts alkylation reactions using chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Sulfanylidene Group: The sulfanylidene group is introduced by reacting the intermediate with a sulfurizing agent such as Lawesson’s reagent.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases, including infectious diseases and inflammatory conditions.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Parameters
*Estimated based on structural similarity.
†Predicted based on quinazoline C=O stretching frequencies in .
In contrast, analogs with methoxy or sulfamoyl groups (e.g., 13a–b) exhibit lower logP values (~2.5–3.0) due to polar functional groups .
Biological Activity
N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C23H17Cl2N3O2S
- Molecular Weight : 460.36 g/mol
- CAS Number : 866050-11-5
The presence of chlorophenyl groups and a quinazoline backbone contributes to its biological activity, making it a candidate for further pharmacological studies.
1. Anticancer Activity
Research indicates that quinazoline derivatives exhibit notable anticancer properties. In a study involving various quinazoline-based hybrids, including compounds structurally similar to this compound, significant cytotoxic effects were observed against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | <10 |
| A549 | <10 |
| HCT116 | <10 |
These findings suggest that modifications in the substituents on the quinazoline core can enhance anticancer activity, with IC50 values indicating potent inhibition of cell proliferation .
2. Antibacterial Activity
The compound has also demonstrated antibacterial properties. Studies on related sulfonamide analogs have shown effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Gram-negative | Weak to Moderate |
These results highlight the potential of quinazoline derivatives in treating bacterial infections, particularly when combined with other bioactive moieties .
3. Enzyme Inhibition
The compound's ability to inhibit key enzymes has been explored in several studies. Notably, it has shown promise as an inhibitor of urease and dipeptidyl peptidase IV (DPP-IV), which are important targets in various diseases:
| Enzyme | Inhibition Activity |
|---|---|
| Urease | Strong |
| DPP-IV | Moderate |
These enzyme inhibition profiles suggest that the compound could be beneficial in managing conditions such as diabetes and infections where these enzymes play a crucial role .
The biological activities of this compound are likely mediated through several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : It could trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Inhibition of Signal Transduction Pathways : The presence of chlorophenyl groups may interfere with key signaling pathways involved in tumor growth and bacterial resistance.
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives similar to this compound:
- Study on Cancer Cell Lines : A series of hybrid compounds were tested against MCF-7 and A549 cell lines, revealing that specific structural modifications significantly enhanced their anticancer efficacy.
- Antibacterial Screening : Compounds were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli, demonstrating promising results that warrant further investigation into their clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
